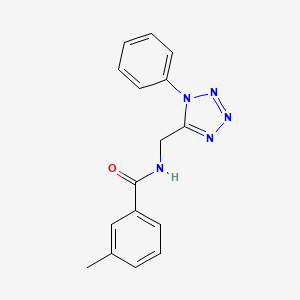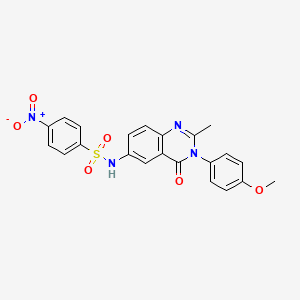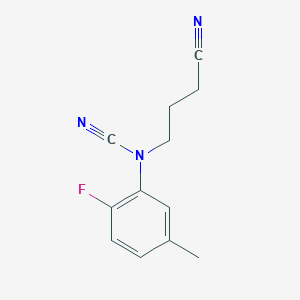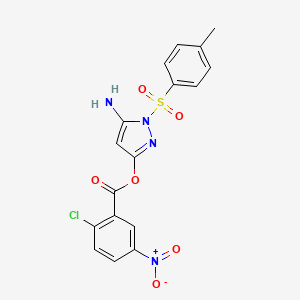![molecular formula C14H16Cl3N5 B2362116 2-[(Z)-[(2-アミノ-5-クロロフェニル)-フェニルメチリデン]アミノ]グアニジン; 二塩酸塩 CAS No. 136623-15-9](/img/structure/B2362116.png)
2-[(Z)-[(2-アミノ-5-クロロフェニル)-フェニルメチリデン]アミノ]グアニジン; 二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride” is a complex organic molecule. It is a derivative of 2-Amino-5-chlorobenzophenone , which is a substituted benzophenone where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .
Synthesis Analysis
The synthesis of 2-Amino-5-chlorobenzophenone, a related compound, can be achieved by reducing isoxazole through iron powder . This process also involves using toluene and muriatic acid .科学的研究の応用
医薬品開発と合成
この化合物は、さまざまな医薬品の合成における中間体として役立ちます。 たとえば、この化合物の誘導体は、HIV治療用の非ヌクレオシド逆転写酵素阻害剤であるエファビレンツの合成に使用されています 。アミノアリール基の存在は、新しい医薬品の安全性プロファイルを評価するために重要な、遺伝毒性活性の既知の警告であるため、重要です。
遺伝毒性研究
アミノアリール誘導体であるため、この化合物は遺伝毒性研究に関連しています。 これは、新しい化合物の遺伝毒性可能性を評価するために使用でき、これは新しい医薬品が遺伝的損傷を引き起こさないことを確認するための創薬における重要なステップです .
分析化学
分析化学では、この化合物はクロマトグラフィー分析用の標準物質または参照物質として使用できます。 これは、医薬品物質および製品中の不純物の微量定量のための感度が高く選択的な方法の開発に役立ちます .
作用機序
Target of Action
It is related to2-Amino-5-chlorobenzophenone , a substituted benzophenone . This compound is used in the synthesis of benzodiazepines , which are psychoactive drugs primarily used for treating anxiety, insomnia, seizures, and muscle spasms .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound is likely involved in the GABAergic pathway, given its potential relationship with benzodiazepines . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Result of Action
If it acts similarly to benzodiazepines, it could potentially enhance gabaergic inhibition in the central nervous system, leading to effects such as reduced anxiety, sedation, and muscle relaxation .
特性
IUPAC Name |
2-[(Z)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5.2ClH/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9;;/h1-8H,16H2,(H4,17,18,20);2*1H/b19-13-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYLXZYRXHKYPX-SJNXHXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C(N)N)/C2=C(C=CC(=C2)Cl)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136623-15-9 |
Source


|
| Record name | N-{[(2-amino-5-chlorophenyl)(phenyl)methylidene]amino}guanidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
![N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide](/img/structure/B2362043.png)
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)


![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

